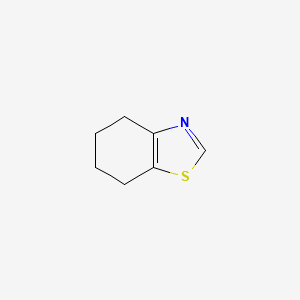

4,5,6,7-Tetrahydro-1,3-benzothiazole

Description

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

4,5,6,7-tetrahydro-1,3-benzothiazole | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H9NS/c1-2-4-7-6(3-1)8-5-9-7/h5H,1-4H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RMFVVPBBEDMZQI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC2=C(C1)N=CS2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H9NS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

139.22 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Historical Context and Evolution of Benzothiazole Chemistry

The journey of benzothiazole (B30560) chemistry began in the late 19th century, marking a significant milestone in the exploration of heterocyclic compounds. The initial synthesis of the parent benzothiazole laid the groundwork for the development of a rich and diverse field of study that continues to evolve.

The first synthesis of a benzothiazole derivative is credited to August Wilhelm von Hofmann in 1887. Early synthetic methods were often characterized by harsh reaction conditions. A common classical route to benzothiazoles involves the condensation of 2-aminothiophenols with various electrophiles such as carboxylic acids, acyl chlorides, or aldehydes. Another well-established method is the Jacobson synthesis, which proceeds via the cyclization of thiobenzanilides.

Over the decades, synthetic methodologies have undergone significant evolution, driven by the need for more efficient, versatile, and environmentally benign processes. Modern approaches often employ transition-metal catalysis, microwave-assisted synthesis, and green chemistry principles to afford benzothiazole derivatives with high yields and selectivity. nih.gov The development of these advanced synthetic routes has broadened the accessibility and diversity of benzothiazole compounds, including their hydrogenated analogues like 4,5,6,7-Tetrahydro-1,3-benzothiazole.

| Method | Description | Key Features |

|---|---|---|

| Condensation of 2-Aminothiophenols | Reaction of 2-aminothiophenols with carboxylic acids, aldehydes, or their derivatives. ijper.org | One of the most common and versatile methods. |

| Jacobson Cyclization | Intramolecular cyclization of thiobenzanilides. ijper.org | Useful for the synthesis of specific substituted benzothiazoles. |

| Microwave-Assisted Synthesis | Utilization of microwave irradiation to accelerate the reaction. | Reduced reaction times and often improved yields. |

| Green Chemistry Approaches | Employing environmentally friendly reagents and conditions, such as water as a solvent or catalyst-free reactions. nih.gov | Increased sustainability and reduced environmental impact. |

Importance of the Tetrahydrobenzothiazole Scaffold in Synthetic Chemistry

The 4,5,6,7-Tetrahydro-1,3-benzothiazole scaffold serves as a crucial building block in synthetic chemistry, particularly in the construction of molecules with significant biological activities. The partially saturated cyclohexane (B81311) ring introduces a degree of conformational flexibility not present in the fully aromatic parent benzothiazole (B30560), which can be advantageous for binding to biological targets.

The tetrahydrobenzothiazole moiety is a key component in the design and synthesis of a variety of functional molecules. For instance, it has been incorporated into novel azo dyes. researchgate.net The synthesis of these dyes involves the diazo-coupling reaction of this compound with different coupling agents. researchgate.net These resulting azo dyes have been investigated for their antioxidant and anti-mycobacterial properties, demonstrating the scaffold's utility in creating compounds with potential therapeutic applications. researchgate.net

Furthermore, derivatives of 4,5,6,7-tetrahydrobenzothiazole have been the focus of research in the development of enzyme inhibitors. This highlights the importance of this scaffold in medicinal chemistry and drug discovery, where it provides a robust framework for the elaboration of potent and selective inhibitors of various enzymes. The ability to readily modify the scaffold at different positions allows for the fine-tuning of its steric and electronic properties to optimize interactions with target proteins.

Overview of Academic Research Trends in 4,5,6,7 Tetrahydro 1,3 Benzothiazole Chemistry

Classical and Conventional Synthetic Routes

Conventional synthetic strategies remain the most prevalent methods for assembling the this compound core. These routes often involve well-established chemical transformations that are reliable and versatile for creating a diverse array of derivatives.

Cyclocondensation Reactions with Thiazole (B1198619) Ring Formation

Cyclocondensation reactions are the most fundamental and widely used approach for the synthesis of the this compound system. These methods involve the reaction of two components that together provide the necessary atoms to form the thiazole ring fused to the cyclohexane (B81311) moiety.

A primary and highly effective method for the synthesis of 2-amino-4,5,6,7-tetrahydro-1,3-benzothiazoles is the Hantzsch thiazole synthesis. This reaction involves the cyclocondensation of an α-haloketone with a thioamide. In the context of the target scaffold, a 2-halocyclohexanone is reacted with a thioamide, most commonly thiourea (B124793), to yield the corresponding 2-aminotetrahydrobenzothiazole derivative.

A typical reaction pathway involves the initial bromination of a substituted cyclohexanone (B45756), such as 4-acetamidocyclohexanone, to produce the intermediate 2-bromo-4-acetamidocyclohexanone. This α-bromoketone is then reacted with thiourea, which acts as the source of the nitrogen and sulfur atoms for the thiazole ring. The subsequent cyclization and dehydration lead to the formation of the 2-amino-6-acetylamino-4,5,6,7-tetrahydro-1,3-benzothiazole. This intermediate can then be hydrolyzed to yield 2,6-diamino-4,5,6,7-tetrahydro-1,3-benzothiazole, a key precursor for various pharmaceutical agents. This entire synthesis can often be carried out in a single reaction vessel, improving efficiency and yield.

| Reactant 1 | Reactant 2 | Product | Notes |

| 2-Bromocyclohexanone | Thiourea | 2-Amino-4,5,6,7-tetrahydro-1,3-benzothiazole | A classic Hantzsch synthesis. |

| 2-Chlorocyclohexanone (B41772) | Thiourea | 2-Amino-4,5,6,7-tetrahydro-1,3-benzothiazole | An alternative to the bromo-derivative. |

| 2-Bromo-4-acetamidocyclohexanone | Thiourea | 2-Amino-6-acetylamino-4,5,6,7-tetrahydro-1,3-benzothiazole | Leads to a key intermediate for pramipexole (B1678040) synthesis. |

This table presents examples of the Hantzsch synthesis for this compound derivatives.

An alternative approach involves the intramolecular cyclization of a pre-formed thioamide that already contains the cyclohexyl moiety. For instance, a cyclohexanone can be converted to an N-(2-mercaptocyclohexyl)amide or a related thioamide derivative. Subsequent acid-catalyzed cyclization and dehydration can then furnish the 2-substituted-4,5,6,7-tetrahydro-1,3-benzothiazole. This method allows for the introduction of various substituents at the 2-position of the thiazole ring by choosing the appropriate acylating agent in the formation of the thioamide precursor. While less common than the Hantzsch synthesis for this specific scaffold, it offers a versatile route to derivatives that are not 2-amino substituted.

Diazo-Coupling Reactions Utilizing Aminotetrahydrobenzothiazoles

Amino-substituted 4,5,6,7-tetrahydro-1,3-benzothiazoles are valuable precursors for the synthesis of azo dyes. The primary amino group at the 2-position of the thiazole ring can be readily diazotized and coupled with various aromatic compounds to generate a wide range of colored compounds.

The synthesis of these azo dyes typically involves a conventional diazo-coupling reaction. The starting 2-amino-4,5,6,7-tetrahydro-1,3-benzothiazole is treated with a source of nitrous acid, such as sodium nitrite (B80452) in an acidic medium (e.g., hydrochloric acid or sulfuric acid), at low temperatures (0–5 °C) to form a stable diazonium salt. This diazonium salt is then reacted with a coupling component, which is typically an electron-rich aromatic compound like a phenol (B47542) or an aniline (B41778) derivative. The electrophilic diazonium ion attacks the electron-rich aromatic ring, leading to the formation of an azo linkage (-N=N-) and the final azo dye product. These dyes have been investigated for various applications, including their potential as antioxidants and anti-mycobacterial agents. mdpi.com

| Diazonium Salt Precursor | Coupling Component | Resulting Azo Dye Structure |

| 2-Amino-4,5,6,7-tetrahydro-1,3-benzothiazole | Phenol | 2-(4-hydroxyphenylazo)-4,5,6,7-tetrahydro-1,3-benzothiazole |

| 2-Amino-4,5,6,7-tetrahydro-1,3-benzothiazole | N,N-Dimethylaniline | 2-(4-(dimethylamino)phenylazo)-4,5,6,7-tetrahydro-1,3-benzothiazole |

| 2-Amino-4,5,6,7-tetrahydro-1,3-benzothiazole | 2-Naphthol | 1-((4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)diazenyl)naphthalen-2-ol |

This table illustrates the formation of various azo dyes from 2-amino-4,5,6,7-tetrahydro-1,3-benzothiazole.

Halogenation and Subsequent Functionalization (e.g., Bromination)

The introduction of halogen atoms onto the this compound framework can be a strategic step for further derivatization. Halogenation can either be performed on the starting materials prior to cyclization or on the pre-formed heterocyclic system.

A common strategy involves the halogenation of the cyclohexanone precursor. For example, the synthesis of 2,6-diamino-4,5,6,7-tetrahydro-1,3-benzothiazole often starts with the bromination of 4-acetamidocyclohexanone at the C2 position. This targeted bromination is crucial for the subsequent Hantzsch thiazole synthesis.

Direct halogenation of the this compound ring itself is less straightforward. The saturated carbocyclic ring is generally unreactive towards electrophilic halogenation. The thiazole ring, while aromatic, can undergo halogenation, but the conditions need to be carefully controlled to avoid side reactions. Once a halogenated derivative is obtained, the halogen atom can serve as a handle for further functionalization through various cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira) or nucleophilic substitution reactions, allowing for the introduction of a wide range of substituents.

Reductive Amination Approaches

Reductive amination is a powerful tool for the synthesis of N-substituted derivatives of this compound, particularly for the introduction of alkyl or aryl groups onto an existing amino functionality. This method is notably employed in the synthesis of pramipexole, where the 6-amino group of 2,6-diamino-4,5,6,7-tetrahydro-1,3-benzothiazole is alkylated.

The reaction typically involves the condensation of an amine with a carbonyl compound (an aldehyde or a ketone) to form an imine or enamine intermediate, which is then reduced in situ to the corresponding amine. In the synthesis of pramipexole, 2,6-diamino-4,5,6,7-tetrahydrobenzothiazole (B27050) is reacted with propanal. This forms an imine intermediate with the 6-amino group, which is then reduced using a suitable reducing agent like sodium borohydride (B1222165) or catalytic hydrogenation to yield the N-propylamino derivative.

Alternatively, a ketone-substituted tetrahydrobenzothiazole could be subjected to reductive amination with an amine and a reducing agent to introduce a new amino group. This approach offers a versatile and efficient means of elaborating the core structure to produce a library of N-substituted derivatives.

| Amine Substrate | Carbonyl Compound | Reducing Agent | Product |

| 2,6-Diamino-4,5,6,7-tetrahydro-1,3-benzothiazole | Propanal | Sodium borohydride | 2-Amino-6-(propylamino)-4,5,6,7-tetrahydro-1,3-benzothiazole (Pramipexole) |

| 2-Amino-4,5,6,7-tetrahydro-1,3-benzothiazol-6-one | Ammonia (B1221849) | Sodium cyanoborohydride | 2,6-Diamino-4,5,6,7-tetrahydro-1,3-benzothiazole |

| 2-Amino-6-(propylamino)-4,5,6,7-tetrahydro-1,3-benzothiazole | Formaldehyde (B43269) | Sodium triacetoxyborohydride | 2-Amino-6-(N-methyl-N-propylamino)-4,5,6,7-tetrahydro-1,3-benzothiazole |

This interactive table provides examples of reductive amination reactions on the this compound scaffold.

Acylation and Reduction Sequences

The functionalization of the this compound core, particularly at the 2-amino position, is a common strategy to generate diverse derivatives. Acylation serves as a pivotal first step in these sequences, allowing for the introduction of a wide array of substituents. This is typically followed by further chemical transformations, such as reduction, to achieve the desired final compound.

Research has shown that 2-aminobenzothiazole (B30445) derivatives can be readily acylated using various reagents. For instance, the amino group can be treated with acyl chlorides or carbonyl chlorides to form N-benzothiazol-2-yl-amides. nih.gov One study detailed the acylation of 4,5,6-trisubstituted 2-aminobenzothiazoles with 3-bromo-1-(3-chloropyridin-2-yl)-1H-pyrazole-5-carbonyl chloride to produce a series of carboxamide derivatives with insecticidal activity. nih.gov Another sequence involved treating 2-aminobenzothiazoles with ethyl chloroacetate, followed by reaction with hydrazine (B178648) hydrate (B1144303) to yield acetohydrazides. These intermediates were then condensed with aldehydes and further acylated with chloroacetyl chloride. nih.gov

While these examples pertain to the broader benzothiazole class, the principles are directly applicable to the 4,5,6,7-tetrahydro core. The key precursor, 2-amino-4,5,6,7-tetrahydro-1,3-benzothiazole, can be synthesized and subsequently acylated. The resulting amide can then undergo reduction, for example using lithium aluminum hydride (LiAlH₄) or other reducing agents, to convert the carbonyl group into a methylene (B1212753) group, thus yielding an N-alkylated derivative. This two-step acylation-reduction sequence is a fundamental tool for elaborating the core structure.

Modern and Sustainable Synthetic Approaches

In recent years, the synthesis of benzothiazoles has shifted towards more efficient and environmentally friendly methods. These modern approaches prioritize reducing waste, energy consumption, and the use of hazardous materials, in line with the principles of green chemistry.

One-Pot Multicomponent Reactions (MCRs)

One-pot multicomponent reactions (MCRs), where multiple reactants are combined in a single vessel to form a final product in one step, offer significant advantages in terms of efficiency, atom economy, and reduced waste. nih.gov This strategy streamlines synthetic processes by avoiding the isolation of intermediate compounds, thereby saving time, solvents, and resources. researchgate.net

The synthesis of the this compound scaffold is well-suited to MCRs. A classic and effective approach is a variation of the Hantzsch thiazole synthesis. This involves the one-pot condensation of 2-halocyclohexanone (typically 2-chlorocyclohexanone), a source of the thiocarbonyl group (like a thioamide or thiourea), and ammonia or a primary amine. For instance, reacting 2-chlorocyclohexanone with thiourea directly yields 2-amino-4,5,6,7-tetrahydro-1,3-benzothiazole. This convergent approach is highly efficient for assembling the core structure.

Researchers have developed various MCRs for related heterocyclic systems, which underscores the power of this methodology. For example, novel thiazolyl-pyridazinedione derivatives have been prepared via a microwave-assisted, chitosan-catalyzed multicomponent synthesis, demonstrating high yields in short reaction times. nih.gov Similarly, libraries of benzothiazoles have been synthesized in a one-pot format via the cyclocondensation of 2-aminothiophenols with aldehydes. ias.ac.in

Microwave-Assisted Synthesis

Microwave irradiation has emerged as a powerful tool in organic synthesis, often leading to dramatic reductions in reaction times, increased yields, and improved product purity compared to conventional heating methods. tsijournals.comscielo.br The application of microwave energy facilitates rapid and uniform heating, which can accelerate reactions that are otherwise slow or require harsh conditions. nih.govias.ac.in

The synthesis of benzothiazoles, including the tetrahydro derivatives, has been significantly enhanced by this technology. organic-chemistry.org A notable example is the microwave-accelerated condensation of 2-aminothiophenol (B119425) with aromatic aldehydes. One study found this reaction could be performed under solvent- and catalyst-free conditions in an inexpensive ionic liquid, 1-pentyl-3-methylimidazolium bromide ([pmIm]Br), which could be recycled for subsequent use. organic-chemistry.org

Another approach utilizes solid supports, such as zeolites, under microwave irradiation. tsijournals.com In one reported method, 2-mercaptobenzothiazole (B37678) was used as a starting material to synthesize various derivatives over a NaY zeolite catalyst using microwaves. This solvent-free method was described as clean, fast, efficient, and environmentally benign. tsijournals.com The synthesis of related fused heterocyclic systems, such as benzo[d]imidazo[2,1-b]thiazoles, has also been achieved in water under microwave irradiation, further highlighting the utility of this technology in green synthesis. nih.gov

Table 1: Comparison of Conventional vs. Microwave-Assisted Synthesis of Benzothiazole Derivatives

| Method | Conditions | Reaction Time | Yield | Reference |

|---|---|---|---|---|

| Conventional | Reflux in ethanol | 1-10 hours | 66-86% | tsijournals.com |

| Microwave + Solvent | Microwave irradiation in ethanol | 2-10 minutes | 70-86% | tsijournals.com |

| Microwave + Zeolite (Solvent-Free) | Microwave irradiation on zeolite support | 1.5-7 minutes | 85-92% | tsijournals.com |

Green Chemistry Principles in Tetrahydrobenzothiazole Synthesis

Green chemistry aims to design chemical products and processes that reduce or eliminate the use and generation of hazardous substances. mdpi.com This philosophy has been increasingly applied to the synthesis of benzothiazoles, focusing on catalyst-free and solvent-free reaction conditions. organic-chemistry.orgmdpi.com

Developing synthetic routes that proceed efficiently without the need for a catalyst is a key goal of green chemistry, as it simplifies purification and reduces waste from potentially toxic or expensive catalysts. Several methods for synthesizing the benzothiazole core have been developed that operate under catalyst-free conditions. organic-chemistry.org

For example, the synthesis of fused benzo[d]imidazo[2,1-b]thiazoles has been achieved by reacting 2-aminobenzothiazoles with α-bromoketones in water under microwave irradiation without any added catalyst. nih.gov The reaction proceeds through a sequence of nucleophilic substitution followed by intramolecular cyclization, driven by the thermal energy from the microwaves. nih.gov Similarly, other studies have shown that the condensation of 2-aminothiophenol with carbonyl compounds can proceed effectively at elevated temperatures or with microwave assistance without a catalyst, relying on the inherent reactivity of the starting materials. organic-chemistry.org

Eliminating volatile organic solvents is another cornerstone of green chemistry, as they are often toxic, flammable, and contribute to environmental pollution. mdpi.com Solvent-free, or solid-phase, synthesis offers a cleaner alternative.

The synthesis of benzothiazoles has been successfully adapted to solvent-free conditions. organic-chemistry.org One such method involves the reaction between 2-aminothiophenol and benzoic acid derivatives on a solid phase under microwave irradiation, using molecular iodine in a one-pot process to achieve excellent yields in short times. mdpi.com This methodology is noted for being highly economical and less time-consuming. mdpi.com Another prominent example is the use of microwave irradiation on a zeolite solid support, which facilitates the reaction between precursors in the absence of any solvent, providing high yields of the desired benzothiazole products. tsijournals.com These solvent-free approaches, often coupled with microwave assistance, represent a significant step towards more sustainable chemical manufacturing. tsijournals.comorganic-chemistry.org

Table 2: Summary of Green Synthetic Approaches to Benzothiazoles

| Approach | Key Features | Example Reaction | Advantages | Reference |

|---|---|---|---|---|

| Catalyst-Free | Reaction proceeds without an external catalyst, often under microwave or thermal conditions. | 2-Aminobenzothiazole + α-bromoketone in water (MW) | Simplified purification, reduced cost and waste. | nih.gov |

| Solvent-Free | Reaction is performed without a solvent, often on a solid support or in a neat mixture. | 2-Aminothiophenol + Aldehyde on Zeolite (MW) | Eliminates solvent waste, reduces environmental impact, often faster. | tsijournals.comorganic-chemistry.org |

Use of Recyclable Catalysts (e.g., Ionic Liquids, Metal Salts)

The drive towards sustainable and environmentally benign chemical processes has spurred significant research into the use of recyclable catalysts for the synthesis of benzothiazole cores. These catalysts, which include ionic liquids and various metal salts, offer advantages such as reduced waste, lower cost, and simplified product purification.

Ionic Liquids (ILs) serve a dual role as both solvent and catalyst, providing a unique reaction environment due to their negligible vapor pressure, high thermal stability, and tunable properties. tcichemicals.com Acidic Brønsted ionic liquids have been effectively used in the condensation reactions that form the basis of benzothiazole synthesis. researchgate.net For instance, ILs such as 1-butyl-3-methylimidazolium bromide ([bmim]Br) have been shown to promote multi-component reactions for synthesizing benzothiazole-containing heterocycles in high yields. academie-sciences.fr A key advantage is their potential for reuse; after product extraction, the ionic liquid can often be recovered by evaporation and reused for several cycles without a significant loss of catalytic activity. ajol.info

Metal Salts and Heterogeneous Catalysts represent another major class of recyclable catalysts. An efficient, green method for benzothiazole synthesis involves the condensation of 2-aminothiophenol with aromatic aldehydes using SnP₂O₇ as a heterogeneous catalyst, which can be reused at least five times without loss of activity. nih.gov Similarly, a natural-based nanocatalyst, Gum Arabic/Zr(IV), has been developed as a recyclable Lewis acid catalyst for the one-pot synthesis of benzothiazole derivatives under solvent-free conditions. This catalyst was reported to be reusable for up to five cycles without a significant drop in its efficacy. Other recyclable systems include ferromagnetic catalysts like Cu(0)–Fe₃O₄@SiO₂/NH₂cel, which can be easily retrieved with a magnet, and metal-free photocatalysts such as graphitic carbon nitride (g-C₃N₄), which demonstrates exceptional recyclability in visible light-induced syntheses. nih.govresearchgate.net

| Catalyst | Reaction Type | Key Features | Recyclability | Reference |

|---|---|---|---|---|

| Acidic Ionic Liquids (e.g., [Et3NH]HSO4) | Three-component condensation | Solvent-free conditions, high yields. | Recovered and reused for four runs without significant loss of activity. | ajol.info |

| Gum Arabic/Zr(IV) | Condensation of 2-aminothiophenol and aldehydes | Heterogeneous, natural-based, solvent-free. | Reusable for up to five times. | |

| SnP₂O₇ | Condensation of 2-aminothiophenol and aldehydes | Heterogeneous, high yields, short reaction times. | Reusable for at least five times. | nih.gov |

| Graphitic Carbon Nitride (g-C₃N₄) | Visible light-induced photocatalysis | Metal-free, eco-friendly, high yields (89-97%). | Recyclable for multiple cycles without significant degradation. | researchgate.net |

| Cu(0)–Fe₃O₄@SiO₂/NH₂cel | One-pot three-component reaction | Ferromagnetic, easily retrieved with a magnet. | Easily retrieved and reused. | nih.gov |

Flow Chemistry Applications in Synthesis Optimization

Flow chemistry has emerged as a powerful technology for optimizing the synthesis of heterocyclic compounds, including condensed benzothiazoles. researchgate.netuc.pt This approach offers superior control over reaction parameters such as temperature, pressure, and residence time, leading to enhanced safety, improved yields, and higher purity compared to traditional batch processes. nih.govnih.gov The high surface-to-volume ratio in microreactors allows for efficient heat and mass transfer, which is particularly beneficial for highly exothermic or rapid reactions. uc.pt

| Parameter | Batch Synthesis | Flow Chemistry Synthesis | Advantage of Flow Chemistry |

|---|---|---|---|

| Process Type | Discrete steps with intermediate isolation. | Telescoped, multi-step reactions without isolation. researchgate.netresearchgate.net | Reduced work-up, less waste, shorter overall time. |

| Temperature Control | Potential for hotspots, less precise. | Precise and uniform temperature control. uc.pt | Improved safety, higher selectivity, fewer byproducts. |

| Reagent Handling | Limited by solubility and potential for precipitation (e.g., K₂CO₃). researchgate.net | Enables use of soluble bases (e.g., DIPEA) to avoid plugging. researchgate.net | Wider reagent scope, operational robustness. |

| Reaction Time | Often hours to days for multi-step processes. researchgate.net | Minutes of residence time per step. researchgate.net | Significant process intensification and higher throughput. |

| Scalability | Challenging to scale up safely. | Easier scale-up by running longer or using parallel reactors. uc.pt | More efficient production of larger quantities. |

Stereoselective Synthesis and Enantiomeric Resolution of Chiral this compound Derivatives

The synthesis of chiral molecules in enantiomerically pure form is a cornerstone of modern organic and medicinal chemistry. For derivatives of this compound, achieving stereocontrol is critical for investigating their biological properties. Methodologies to access specific enantiomers include direct asymmetric catalysis, the use of chiral auxiliaries, and enantiomeric resolution.

Accessing (S)- and (R)-Enantiomers

The selective synthesis of either the (S)- or (R)-enantiomer of a chiral compound can often be achieved by careful selection of the catalyst and reaction conditions. A powerful strategy is solvent-controlled asymmetric hydrogenation, which has been demonstrated for the synthesis of chiral tetrahydroquinoxalines (THQs). nih.gov In this approach, an iridium catalyst was used to produce the (R)-enantiomer in a toluene/dioxane solvent system and the (S)-enantiomer in ethanol, both with high enantioselectivity. nih.gov This reversal of enantioselectivity based on the solvent environment offers a highly efficient route to access both enantiomers from a common precursor and catalyst system. This principle could be applied to prochiral precursors of tetrahydrobenzothiazoles to selectively generate the desired (S)- or (R)-enantiomers.

Chiral Auxiliary-Based Methods

A chiral auxiliary is a stereogenic group that is temporarily attached to a substrate to direct a stereoselective reaction. wikipedia.org After the desired chiral center is created, the auxiliary is removed and can often be recovered for reuse. Oxazolidinones, popularized by David A. Evans, are a well-known class of chiral auxiliaries used in stereoselective alkylation and aldol (B89426) reactions. wikipedia.org In a typical sequence, the achiral substrate is first acylated with the chiral oxazolidinone. The steric bulk of the auxiliary then directs the approach of an electrophile from the less hindered face, establishing a new stereocenter with high diastereoselectivity. Subsequent cleavage of the auxiliary reveals the enantiomerically enriched product. Another effective auxiliary is tert-butanesulfinamide, which has been successfully used for the stereoselective synthesis of 1-benzyl tetrahydroisoquinoline alkaloids. researchgate.net This strategy represents a viable, albeit less atom-economical, pathway for the synthesis of chiral tetrahydrobenzothiazole derivatives.

Asymmetric Catalysis in Tetrahydrobenzothiazole Synthesis

Asymmetric catalysis is the most efficient method for synthesizing chiral compounds, as it uses a small amount of a chiral catalyst to generate a large quantity of an enantiomerically enriched product. researchgate.net For the synthesis of chiral heterocyclic cores like tetrahydrocarbazoles and tetrahydroisoquinolines, transition-metal-catalyzed asymmetric hydrogenation and annulation reactions are prominent strategies. nih.govmdpi.comnih.gov

Chiral Lewis acids, for example, have been used to catalyze the enantioselective [3 + 3] annulation of 2-alkynylindoles with donor-acceptor cyclopropanes to furnish optically active tetrahydrocarbazoles in high yields and with excellent enantioselectivity (up to 94% ee). nih.gov Similarly, chiral rhodium and iridium complexes are widely employed for the asymmetric hydrogenation of N-heteroaromatics to produce their saturated, chiral counterparts. mdpi.com The application of such catalytic systems to the appropriate precursors of this compound could provide a direct and highly efficient route to enantiomerically pure derivatives.

Synthesis of Polycyclic and Fused Systems Containing the Tetrahydrobenzothiazole Core

Building upon the this compound scaffold to create larger, polycyclic, and fused-ring systems expands the structural diversity available for various applications. These more complex architectures are often synthesized by forming additional rings onto the pre-existing tetrahydrobenzothiazole core or by constructing the core as part of a larger annulation strategy.

One successful approach involves the synthesis of thiazole-fused tricyclic quinazolinones. researchgate.net In this method, polyfunctionalized benzothiazole analogues of anthranilic methyl esters are used as building blocks, replacing traditional anthranilic acid derivatives in a Niementowski-type reaction to create the fused heterocyclic systems. researchgate.net

The previously mentioned multistep continuous-flow synthesis is also a prime example of building fused systems, yielding novel tricyclic benzothiazoles fused with furo- and thieno-rings. researchgate.net This highlights how synthetic strategies can be designed to directly generate complex polycyclic structures. Furthermore, palladium-catalyzed intramolecular C-H/C-H biaryl coupling presents a modern and powerful method for constructing benzo-fused polycyclic heteroaromatic compounds, which could be adapted for creating novel systems incorporating the tetrahydrobenzothiazole moiety. mdpi.com Multicomponent polymerization has also been reported as an efficient approach to construct fused heterocyclic polymers containing imidazo[2,1-b]thiazole (B1210989) units, demonstrating a pathway to even larger, repeating structural motifs. rsc.org

Nucleophilic Substitution Reactions on the Thiazole Ring (e.g., at C-2)

The C-2 position of the thiazole ring in the this compound system is an electrophilic center, making it susceptible to nucleophilic attack. This reactivity is most commonly exploited in the synthesis of 2-substituted derivatives, which can be viewed as a formal nucleophilic substitution pathway. A primary synthetic route, a variation of the Hantzsch thiazole synthesis, involves the condensation of a 2-halocyclohexanone with a thiourea or thioamide.

For instance, the reaction of 2-chlorocyclohexanone with thiourea yields 2-amino-4,5,6,7-tetrahydro-1,3-benzothiazole. In this reaction, the sulfur of the thiourea acts as a nucleophile, attacking the carbonyl-bearing carbon of the haloketone, followed by an intramolecular cyclization and dehydration to form the thiazole ring. This pathway is fundamental for introducing the versatile 2-amino group. nih.gov Similarly, reacting 2-halocyclohexanones with other thioamides can furnish a variety of 2-alkyl- or 2-aryl-substituted tetrahydrobenzothiazoles. mdpi.comrsc.org

Oxidation and Reduction Chemistry of the Tetrahydrobenzothiazole Core

The tetrahydrobenzothiazole core can undergo both oxidation and reduction, although these transformations are less common than peripheral functionalization. The most significant oxidative transformation is the dehydrogenation or aromatization of the tetrahydrocyclohexane ring to yield the corresponding aromatic benzothiazole. This can be achieved using oxidizing agents like 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (B29006) (DDQ), a reaction well-documented for analogous systems such as tetrahydroindoles. nih.gov

Another oxidative pathway involves the nitrogen atom of the thiazole ring. The synthesis of derivatives like 4,5,6,7-tetrahydro-2-(2-(5-nitrofuryl)vinyl)-1,3-benzothiazole, 3-oxide demonstrates that the ring nitrogen can be oxidized to an N-oxide. ontosight.ai This transformation modifies the electronic properties of the heterocyclic ring, influencing its reactivity.

Reduction of the tetrahydrobenzothiazole core is not a common reaction, as the cyclohexane ring is already saturated. Reductive conditions would likely lead to the cleavage (ring-opening) of the more labile thiazole ring rather than acting on the carbocyclic portion.

Functional Group Interconversions at Peripheral Positions

Derivatives of this compound, particularly those with functional groups at the C-2 and C-6 positions, are valuable platforms for a variety of functional group interconversions. The 2,6-diamino derivative is a common starting material for such modifications. nih.gov

The amino group at the C-6 position can undergo standard amine reactions. For example, it can be alkylated, as seen in the preparation of N6-propyl-4,5,6,7-tetrahydro-1,3-benzothiazole-2,6-diamine. nih.gov Furthermore, this amino group can be converted into a thiourea moiety by reacting with various isothiocyanates. This strategy has been used to synthesize a series of novel thiourea derivatives with potential biological activity. nih.gov

The 2-amino group is also a handle for further transformations. It can be diazotized and coupled with various aromatic compounds to form azo dyes. Research has described the synthesis of novel heterocyclic azo dyes through the conventional diazo-coupling reaction of a this compound precursor. researchgate.net

| Starting Material | Reagent(s) | Functional Group Transformation | Product Class | Reference |

|---|---|---|---|---|

| (S)-2,6-diamino-4,5,6,7-tetrahydrobenzothiazole | Aryl isothiocyanate | Amine to Thiourea | N-Aryl-N'-[2-amino-4,5,6,7-tetrahydrobenzothiazol-6-yl]thiourea | nih.gov |

| 2,6-Diamino-4,5,6,7-tetrahydrobenzothiazole | Propyl halide (or equivalent) | Primary Amine to Secondary Amine | N6-propyl-4,5,6,7-tetrahydro-1,3-benzothiazole-2,6-diamine | nih.gov |

| 2-Amino-4,5,6,7-tetrahydro-1,3-benzothiazole | 1. NaNO₂/HCl (Diazotization) 2. Coupling Compound (e.g., phenol, aniline) | Amine to Azo | Azo Dyes | researchgate.net |

Ring-Opening and Ring-Closing Reactions Involving the Tetrahydrobenzothiazole System

Ring-closing reactions are fundamental to the synthesis of the tetrahydrobenzothiazole system itself. As mentioned (Sec. 3.1), the most prevalent method is the condensation and cyclization of a cyclohexanone derivative with a sulfur-containing nucleophile like thiourea, which constitutes a powerful ring-forming strategy. mdpi.com

Conversely, ring-opening reactions can occur, typically targeting the thiazole ring, which is more susceptible to cleavage than the robust cyclohexane ring. The thiazole ring in benzothiazole systems can be opened under oxidative conditions. researchgate.net For example, treatment of benzothiazole derivatives with agents like magnesium monoperoxyphthalate can lead to an oxidative ring opening to form acylamidobenzene sulfonate esters. researchgate.net Another pathway for ring cleavage involves coordination to a metal ion, such as silver(I), which can promote ring-opening by alcohols in non-basic media. rsc.org While these examples are for the aromatic benzothiazole, the inherent reactivity of the thiazole ring suggests that the 4,5,6,7-tetrahydro derivative could undergo similar transformations under appropriate conditions.

Metalation and Cross-Coupling Reactions of Substituted Tetrahydrobenzothiazoles

The application of modern metal-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira) to the this compound scaffold is not extensively documented in the scientific literature. The vast majority of such reactions are performed on the fully aromatic benzothiazole system. mdpi.comresearchgate.netmdpi.com In those cases, the reactions typically involve C-H activation or the use of a pre-installed halide on the benzo- portion of the molecule to couple with various partners. beilstein-journals.orgdoabooks.org

While direct metalation or cross-coupling on the saturated cyclohexane ring of the tetrahydro- derivative is challenging and not well-explored, the potential for such reactions exists on substituted derivatives. For example, a halogenated substituent on the tetrahydrobenzothiazole core could theoretically serve as a handle for palladium-catalyzed cross-coupling reactions. However, this remains a largely unexplored area for this specific heterocyclic system.

Photochemical and Electrochemical Transformations

The this compound nucleus can participate in electrochemical transformations. A study on novel azo dyes incorporated with this heterocyclic core investigated their electrochemical oxidation using square-wave voltammetry over a wide range of pH values. researchgate.net This indicates that the electron-rich system can be oxidized electrochemically, a property that can be tuned by the substituents attached to the core.

The photochemical reactivity of the tetrahydro- derivative is less studied than its aromatic counterpart. Aromatic benzothiazoles are known to undergo photodegradation under UV irradiation, leading to various transformation products. researchgate.net This suggests a potential for photochemical reactivity in the tetrahydro- system, although specific pathways and products have not been detailed.

| Compound Type | Technique | Process Studied | Reference |

|---|---|---|---|

| Azo dyes with a this compound core | Square-Wave Voltammetry (SWV) | Electrochemical Oxidation | researchgate.net |

Detailed Mechanistic Studies of Key Reactions

Mechanistic understanding of the reactions involving this compound is crucial for controlling reaction outcomes and designing new synthetic routes.

Ring Formation (Hantzsch-type Synthesis): The mechanism for the formation of the 2-amino-4,5,6,7-tetrahydro-1,3-benzothiazole ring from 2-halocyclohexanone and thiourea is a well-established pathway. It begins with the nucleophilic attack of the sulfur atom of thiourea on the electrophilic carbon of the C-X bond of the haloketone, forming an isothiouronium salt intermediate. This is followed by a condensation reaction where one of the amino groups attacks the ketone carbonyl. The final step is a dehydration of the resulting hemiaminal intermediate to yield the stable, conjugated thiazole ring system.

Oxidative Ring-Opening: For the parent aromatic benzothiazole system, a proposed mechanism for oxidative ring-opening suggests that the reaction proceeds via the formation of a sulfonate ester intermediate. This is followed by the cleavage of the thiazole ring and subsequent oxidation of the resulting thiol. researchgate.net It is plausible that a similar mechanism would operate for the tetrahydro- derivative, targeting the S-C2 bond of the thiazole ring.

Investigation of Reaction Intermediates

The formation of the this compound ring system typically proceeds through several transient species. The most classic route, the Hantzsch thiazole synthesis, involves the reaction of an α-haloketone (or equivalent) with a thioamide. In the context of the tetrahydro-fused ring, this often involves starting materials like 2-chlorocyclohexanone and a thioamide.

Key intermediates in these transformations include:

Enamines/Imines: In multi-component reactions that form the tetrahydro-fused ring, an enamine is often formed in situ from the reaction of a cyclic ketone (like cyclohexanone) and an amine source. This enamine then acts as a nucleophile. Similarly, imine intermediates have been identified and, in some analogous syntheses of related tetrahydroindoles, have even been isolated and confirmed by X-ray crystallography. nih.gov

Michael Adducts: Following the formation of an enamine or other nucleophilic species, a Michael-type addition to an electrophilic component can occur, creating a key acyclic intermediate primed for cyclization. nih.gov

Diels-Alder Adducts: In cycloaddition pathways, a primary Diels-Alder adduct is the initial intermediate formed. For instance, in the [4+2] cycloaddition reaction between 4-alkenyl-2-dialkylaminothiazoles and nitroalkenes, which yields substituted tetrahydrobenzothiazoles, the initial cycloadduct is a transient species that rapidly undergoes a 1,3-hydrogen migration to rearomatize the thiazole ring. nih.gov Computational studies have been used to characterize the transition states leading to these adducts. nih.gov

| Pathway | Key Intermediate(s) | Role in Mechanism | Method of Investigation |

|---|---|---|---|

| Hantzsch-type Synthesis | Enamine / Imine | Nucleophilic species formed from a cyclic ketone and amine source. | Inferred from mechanism; isolation in analogous reactions. nih.gov |

| Cascade Reactions | Michael Adduct | Acyclic intermediate resulting from conjugate addition, preceding intramolecular cyclization. | Mechanistic proposal based on reaction outcome. nih.gov |

| [4+2] Cycloaddition | Primary Diels-Alder Adduct | Initial, unstable cyclic product of the cycloaddition. | Inferred from final product structure; characterized via computational studies. nih.gov |

| [4+2] Cycloaddition | Transition States (e.g., TS2xy-endoA) | High-energy species connecting reactants to intermediates or intermediates to products. | Computational analysis (DFT). nih.gov |

Kinetic and Thermodynamic Aspects of Transformations

Detailed experimental kinetic and thermodynamic data specifically for the transformations of this compound are not widely available in the literature. However, insights can be drawn from computational studies and research on analogous heterocyclic systems.

In the context of cycloaddition reactions forming substituted tetrahydrobenzothiazoles, computational analysis has shown that certain reaction intermediates, such as those resulting from a hetero-Claisen rearrangement pathway, are thermodynamically much less stable than the final cycloadducts. nih.gov This thermodynamic driving force ensures the reaction proceeds efficiently toward the desired product.

Furthermore, studies on the transformation of related complex heterocycles have demonstrated the principles of kinetic versus thermodynamic control. For example, in the nucleophile-induced ring contraction of pyrrolo[2,1-c] nih.govresearchgate.netbenzothiazines, certain intermediates are formed as kinetically favored products at room temperature, but upon heating, they convert to the more stable, thermodynamically favored pyrrolo[2,1-b] nih.govorganic-chemistry.orgbenzothiazole products. nih.gov This suggests that reaction conditions (temperature, time) could similarly influence the outcome of transformations involving the tetrahydrobenzothiazole core by favoring either the fastest-formed product or the most stable one.

| Aspect | Observation/Finding | Implication | Source System |

|---|---|---|---|

| Thermodynamic Stability | Diels-Alder intermediates are computationally shown to be significantly less stable than the final tetrahydrobenzothiazole products. nih.gov | The reaction is strongly favored to proceed to completion, forming the stable fused-ring system. | [4+2] Cycloaddition forming substituted tetrahydrobenzothiazoles. nih.gov |

| Kinetic vs. Thermodynamic Control | Kinetically favored products can form at lower temperatures, which convert to thermodynamically favored products upon heating. nih.gov | Reaction outcomes for tetrahydrobenzothiazole derivatives could potentially be controlled by temperature and reaction time. | Ring contraction of pyrrolo nih.govresearchgate.netbenzothiazines. nih.gov |

| Rate-Limiting Step | In the analogous Hantzsch dihydropyridine (B1217469) synthesis, kinetic isotope effect studies indicate that the hydride transfer from C-4 is the rate-limiting step. princeton.edu | In related aromatization or reduction reactions, bond-breaking/forming at a specific carbon may determine the overall reaction rate. | Hantzsch Ester Reactions. princeton.edu |

Proposed Reaction Mechanisms (e.g., Cascade, Intramolecular, Intermolecular Pathways)

The formation of the this compound framework can be explained through several mechanistic pathways, which often involve a combination of intermolecular and intramolecular steps.

Hantzsch Synthesis (Intramolecular Cyclization Pathway): The most fundamental route is the Hantzsch synthesis, adapted for a cyclic substrate. This is effectively a three-component reaction involving a cyclohexanone derivative, a sulfur source (like thiourea or an α-mercaptoketone), and an ammonia source. The mechanism proceeds via two key intermediates: a Knoevenagel-type condensation product and an enamine. organic-chemistry.org These intermediates then undergo a condensation reaction, which is an intermolecular step, to form a larger acyclic intermediate. The final, crucial step is an intramolecular cyclization via nucleophilic attack of the sulfur atom onto a carbonyl or imine carbon, followed by dehydration to form the stable thiazole ring fused to the tetrahydrocyclohexane ring.

[4+2] Cycloaddition (Intermolecular Pathway): A powerful intermolecular approach to building the substituted tetrahydrobenzothiazole core is through a Diels-Alder reaction. In one studied example, 4-alkenyl-2-dialkylaminothiazoles function as the diene component, reacting with nitroalkenes (the dienophile). nih.gov This [4+2] cycloaddition is highly regioselective and diastereoselective. The proposed mechanism involves the concerted formation of two new sigma bonds to create the six-membered ring. Computational studies support a process where the initial cycloadduct undergoes a rapid 1,3-hydrogen shift, an intramolecular process, to restore the aromaticity of the thiazole ring, thus yielding the final 2-amino-6-nitro-4,5,6,7-tetrahydrobenzothiazole product. nih.gov

Cascade Reactions: The synthesis can also be viewed as a cascade (or domino) reaction, where a sequence of reactions occurs in one pot without isolating intermediates. An analogous three-component reaction to form tetrahydroindoles proceeds through a cascade initiated by the formation of an enamine from a cyclic ketone and an arylamine. nih.gov This enamine then participates in an intermolecular Michael-type addition with a third component. The resulting intermediate then undergoes a Brønsted acid-catalyzed intramolecular cyclization, followed by dehydration, to furnish the final product. nih.gov A similar cascade can be proposed for the formation of this compound, highlighting an efficient pathway that combines intermolecular bond formation with a subsequent intramolecular ring-closing event.

| Mechanism Type | Description | Key Steps | Example Reaction |

|---|---|---|---|

| Intramolecular Cyclization | The final ring-forming step occurs within a single molecule that was assembled from smaller components. | 1. Formation of acyclic precursor. 2. Intramolecular nucleophilic attack. 3. Dehydration/Aromatization. | Hantzsch-type synthesis of the thiazole ring. organic-chemistry.orgorganic-chemistry.org |

| Intermolecular Cycloaddition | Two separate molecules (a diene and a dienophile) react to form a cyclic product in a single step. | Concerted formation of two sigma bonds between two different molecules. | [4+2] Diels-Alder reaction to form substituted tetrahydrobenzothiazoles. nih.gov |

| Cascade (Domino) Reaction | A sequence of intra- and intermolecular reactions occurs sequentially in one pot. | 1. Intermolecular Michael addition. 2. Intramolecular cyclization. 3. Dehydration. | Three-component synthesis of tetrahydro-fused heterocycles. nih.gov |

Theoretical and Computational Investigations on 4,5,6,7 Tetrahydro 1,3 Benzothiazole Systems

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to understanding the behavior of molecules at the electronic level. These calculations, often employing Density Functional Theory (DFT), provide a robust framework for analyzing the structure, stability, and reactivity of 4,5,6,7-Tetrahydro-1,3-benzothiazole.

Electronic Structure Analysis

The electronic structure of a molecule governs its chemical behavior. Key aspects of this analysis include the examination of Frontier Molecular Orbitals (FMOs) and the Molecular Electrostatic Potential (MEP).

Frontier Molecular Orbitals (HOMO & LUMO): The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are crucial in predicting a molecule's reactivity. The HOMO is the orbital from which an electron is most likely to be donated, indicating sites susceptible to electrophilic attack. Conversely, the LUMO is the orbital that is most likely to accept an electron, indicating sites prone to nucleophilic attack. The energy gap between the HOMO and LUMO (the HOMO-LUMO gap) is a significant indicator of the molecule's kinetic stability and chemical reactivity. A smaller gap suggests that the molecule is more easily excitable and thus more reactive.

For a system like this compound, the HOMO is expected to be localized primarily on the electron-rich thiazole (B1198619) ring, particularly the sulfur and nitrogen atoms, as well as the double bond within that ring. The LUMO would likely be distributed over the heterocyclic ring system.

Molecular Electrostatic Potential (MEP): The MEP is a visual representation of the charge distribution within a molecule. It maps the electrostatic potential onto the electron density surface, allowing for the identification of electron-rich (nucleophilic) and electron-poor (electrophilic) regions. In an MEP map, red areas typically denote regions of high electron density (negative potential), which are susceptible to electrophilic attack, while blue areas indicate regions of low electron density (positive potential), which are prone to nucleophilic attack. For this compound, the MEP would likely show a negative potential around the nitrogen and sulfur atoms, highlighting their nucleophilic character.

Geometrical Optimization and Conformational Analysis

Geometrical optimization is a computational process used to find the most stable three-dimensional arrangement of atoms in a molecule—the structure with the lowest energy. For a flexible molecule like this compound, which contains a non-aromatic, saturated cyclohexane (B81311) ring, multiple conformations are possible.

Conformational analysis involves systematically exploring these different spatial arrangements (conformers) and determining their relative energies. The cyclohexane ring can adopt several conformations, such as the chair, boat, and twist-boat. The chair conformation is typically the most stable. The fusion of the thiazole ring to this structure will influence the specific geometry of the lowest-energy conformer. Computational methods can predict bond lengths, bond angles, and dihedral angles for the most stable conformation.

Illustrative Data Table for Optimized Geometry (Hypothetical): This table demonstrates the type of data obtained from a geometrical optimization calculation. The values are representative and not from a specific study on this molecule.

| Parameter | Atom 1 | Atom 2 | Value |

|---|---|---|---|

| Bond Length | S1 | C2 | 1.75 Å |

| Bond Length | N3 | C2 | 1.31 Å |

| Bond Angle | C7a | S1 | C2 |

| Bond Angle | C3a | N3 | C2 |

| Dihedral Angle | C4 | C5 | C6 |

Global Reactivity Descriptors

Key global reactivity descriptors include:

Hardness (η): A measure of the molecule's resistance to changes in its electron distribution. It is calculated as (ELUMO - EHOMO) / 2. A harder molecule has a larger HOMO-LUMO gap and is less reactive.

Softness (S): The reciprocal of hardness (S = 1/η). A softer molecule is more polarizable and more reactive.

Electronegativity (χ): The ability of a molecule to attract electrons. It is calculated as -(EHOMO + ELUMO) / 2.

Chemical Potential (μ): The negative of electronegativity (μ = -χ). It represents the escaping tendency of electrons from an equilibrium system.

Electrophilicity Index (ω): A measure of the energy lowering of a molecule when it accepts electrons. It is calculated as μ2 / (2η). A higher electrophilicity index indicates a greater capacity to act as an electrophile.

Illustrative Data Table for Global Reactivity Descriptors (Hypothetical): This table shows representative values for global reactivity descriptors for a heterocyclic system.

| Descriptor | Symbol | Value (eV) |

|---|---|---|

| HOMO Energy | EHOMO | -6.5 |

| LUMO Energy | ELUMO | -1.2 |

| Energy Gap | ΔE | 5.3 |

| Hardness | η | 2.65 |

| Softness | S | 0.38 |

| Electronegativity | χ | 3.85 |

| Chemical Potential | μ | -3.85 |

| Electrophilicity Index | ω | 2.80 |

Molecular Dynamics Simulations for Conformational Sampling

While quantum chemical calculations provide detailed information about static molecular structures, molecular dynamics (MD) simulations offer insights into the dynamic behavior of molecules over time. For a flexible molecule like this compound, MD simulations are particularly useful for thorough conformational sampling.

In an MD simulation, the motion of atoms is simulated by solving Newton's equations of motion. This allows for the exploration of the potential energy surface of the molecule, revealing the different accessible conformations and the transitions between them. This is especially important for understanding how the molecule might interact with other molecules, such as a biological receptor, where its shape and flexibility play a crucial role. The simulation can provide information on the relative populations of different conformers at a given temperature.

Density Functional Theory (DFT) Studies of Reaction Mechanisms

DFT is a powerful tool for investigating the mechanisms of chemical reactions involving this compound systems. It allows researchers to map out the entire reaction pathway, from reactants to products, providing a detailed understanding of how the reaction proceeds.

Transition State Characterization

A key aspect of studying reaction mechanisms is the characterization of the transition state (TS). The transition state is the highest energy point along the reaction coordinate and represents the energy barrier that must be overcome for the reaction to occur.

DFT calculations can be used to locate the geometry of the transition state and calculate its energy. This information is critical for determining the activation energy of the reaction, which in turn determines the reaction rate. By analyzing the vibrational frequencies of the transition state structure (which should have exactly one imaginary frequency corresponding to the motion along the reaction coordinate), its identity can be confirmed. Understanding the structure of the transition state provides valuable insights into the factors that influence the reaction's feasibility and selectivity.

Reaction Energy Profiles

Computational chemistry is a key method for mapping the intricate energy landscapes of chemical reactions. By calculating the energies of reactants, intermediates, transition states, and products, a reaction energy profile can be constructed, revealing the thermodynamic and kinetic feasibility of a particular pathway. For benzothiazole (B30560) systems, DFT calculations are frequently employed to investigate reaction mechanisms, such as those for their synthesis. nih.govnih.gov

For instance, the formation of the benzothiazole ring often involves a key intramolecular cyclization step. nih.gov Theoretical studies can model this process to identify the transition state and calculate the associated activation energy (Ea), which is the energetic barrier that must be overcome for the reaction to proceed. A lower activation energy corresponds to a faster reaction rate.

One joint experimental and computational study on the formation of 2-substituted benzothiazoles from N-acyl 1,2-aminothiophenols revealed that the reaction proceeds through two main steps: the transfer of a proton from the sulfur atom and the subsequent elimination of a water molecule. researchgate.net The calculated energy barriers for these steps were crucial in understanding the reaction mechanism. In the gas phase, the second step (water elimination) was found to have a prohibitively high energy barrier of over 250 kJ/mol, suggesting the reaction is effectively impossible at room temperature under those conditions. researchgate.net This highlights how reaction energy profiles can explain experimental observations and guide the selection of reaction conditions.

Table 1: Illustrative Reaction Energy Profile Data for a Benzothiazole Formation Step

| Species | Description | Relative Energy (kJ/mol) |

| R | Reactant Complex | 0.0 |

| TS1 | First Transition State | +85.0 |

| I | Intermediate | -10.0 |

| TS2 | Second Transition State | +120.0 |

| P | Product Complex | -50.0 |

| Note: This table contains representative data based on computational studies of related benzothiazole formation reactions to illustrate the concept of a reaction energy profile. Actual values vary depending on the specific reactants, reaction, and level of theory. |

Solvent Effects in Theoretical Predictions

The surrounding environment can significantly influence a chemical reaction. Computational models can account for this by incorporating solvent effects, typically through implicit or explicit solvent models. Theoretical studies on benzothiazole and its derivatives have demonstrated the critical role of the solvent in altering reaction kinetics and molecular properties. researchgate.netscirp.org

In a combined experimental and computational investigation into benzothiazole formation, DFT molecular dynamics simulations showed that a protic solvent, particularly water, dramatically lowers the reaction barriers compared to the gas phase or aprotic environments. researchgate.net The study revealed that water facilitates the reaction through its extended hydrogen-bond network and efficient proton transfer (Grotthuss mechanism), reducing the energy barrier for the first reaction step by more than 80 kJ/mol and making the second step nearly barrierless. researchgate.net

Theoretical calculations on benzothiazole derivatives often compare results from the gas phase and a solvent phase (e.g., water) to understand how polarity affects stability and reactivity. scirp.orgscirp.org Properties such as dipole moment, stabilization energies from intramolecular interactions, and the energies of frontier molecular orbitals can all be influenced by the solvent, which in turn affects theoretical predictions of chemical behavior.

Table 2: Comparison of a Calculated Property for a Benzothiazole Derivative in Gas vs. Aqueous Phase

| Property | Gas Phase | Aqueous Phase |

| Dipole Moment (Debye) | 1.9 D | 2.5 D |

| HOMO Energy (eV) | -6.2 eV | -6.4 eV |

| LUMO Energy (eV) | -1.5 eV | -1.6 eV |

| HOMO-LUMO Gap (eV) | 4.7 eV | 4.8 eV |

| Note: This table presents illustrative data based on trends observed in DFT studies of benzothiazole systems to demonstrate the impact of solvent on calculated electronic properties. |

Computational Studies on Molecular Interactions and Binding Affinities

Beyond intramolecular properties, computational methods can explore the non-covalent interactions between molecules. For the this compound system, this can include interactions with other chemical species or self-interaction, which are fundamental to understanding its physical properties and behavior in a condensed phase.

Natural Bond Orbital (NBO) analysis is a common computational technique used to study intramolecular and intermolecular interactions. scirp.orgscirp.org It analyzes the electron density to describe charge delocalization, hyperconjugative interactions, and lone-pair donations that contribute to molecular stability. For example, in benzothiazole systems, NBO analysis has revealed significant stabilizing interactions, such as the delocalization of a lone pair from the sulfur atom into an adjacent anti-bonding orbital (LP(S) → π*), which can have stabilization energies on the order of 20-30 kcal/mol. scirp.org

These same principles can be applied to study intermolecular interactions, such as hydrogen bonding or π-π stacking between benzothiazole units, which are crucial for crystal packing or the formation of molecular aggregates. By calculating the interaction energy between two or more molecules, the strength and nature of their binding can be quantified for non-biological systems.

Table 3: Illustrative Intermolecular Interaction Energies for a Benzothiazole Dimer

| Interaction Type | Dimer Configuration | Calculated Interaction Energy (kcal/mol) |

| Hydrogen Bonding | N···H-X | -5.2 |

| π-π Stacking | Parallel-displaced | -3.8 |

| S···π Interaction | Sulfur to aromatic ring | -2.1 |

| Note: This table provides hypothetical but representative values for non-covalent interactions that could be calculated for this compound dimers in different orientations. |

Structure-Reactivity Relationship Studies through Computational Methods

Conceptual DFT provides a powerful framework for relating a molecule's electronic structure to its chemical reactivity. scirp.orgproteobiojournal.com By calculating various reactivity descriptors, researchers can predict how a molecule like this compound will behave in a chemical reaction and how its reactivity can be tuned by adding different substituents.

Key descriptors include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap (ΔE) is a crucial indicator of kinetic stability; a smaller gap generally implies higher reactivity. mdpi.commdpi.com Other global reactivity descriptors include chemical hardness (η), softness (S), electronegativity (χ), and the electrophilicity index (ω), which collectively provide a detailed picture of a molecule's stability and electronic nature. scirp.orgscirp.org

For example, studies on various benzothiazole derivatives have shown that electron-withdrawing or electron-donating substituents can significantly alter the HOMO-LUMO gap and other descriptors. mdpi.commdpi.com A compound with a trifluoromethyl (-CF3) substituent was found to have the lowest energy gap in one series, indicating it was the most reactive, while compounds with phenyl or methylphenyl groups had the highest energy gaps, rendering them the most stable. mdpi.com Furthermore, mapping the Molecular Electrostatic Potential (MEP) surface allows for the visualization of electron-rich and electron-poor regions, predicting sites for electrophilic and nucleophilic attack, respectively. scirp.orgscirp.org

Table 4: Calculated Reactivity Descriptors for Substituted Benzothiazole Derivatives

| Compound | Substituent (R) | EHOMO (eV) | ELUMO (eV) | ΔE (eV) | Hardness (η) | Electrophilicity (ω) |

| 1 | -H | -6.25 | -1.52 | 4.73 | 2.37 | 1.28 |

| 2 | -CH₃ | -6.10 | -1.39 | 4.71 | 2.36 | 1.25 |

| 3 | -Cl | -6.40 | -1.85 | 4.55 | 2.28 | 1.48 |

| 4 | -CF₃ | -6.55 | -2.09 | 4.46 | 2.23 | 1.63 |

| Note: This table is based on trends observed in DFT studies of substituted benzothiazoles and serves as an illustrative example of how computational methods are used to establish structure-reactivity relationships. mdpi.commdpi.com Values are representative. |

Applications of 4,5,6,7 Tetrahydro 1,3 Benzothiazole As a Versatile Synthetic Intermediate and Building Block

Precursor for the Synthesis of Complex Heterocyclic Systems

The structural framework of 4,5,6,7-tetrahydro-1,3-benzothiazole is a key starting point for the synthesis of a variety of fused heterocyclic systems. The inherent reactivity of the 2-amino derivative, 2-amino-4,5,6,7-tetrahydro-1,3-benzothiazole, is particularly exploited in condensation and cyclization reactions to build more elaborate molecular structures.

Integration into Pyrido-, Pyrimido-, and Fused Thiazole (B1198619) Systems

The 2-aminobenzothiazole (B30445) core, including its tetrahydro derivative, is a common precursor for the synthesis of fused nitrogen-containing heterocycles such as pyrido- and pyrimidobenzothiazoles. These fused systems are of significant interest due to their presence in a wide range of biologically active compounds.

One-pot, three-component reactions are an efficient strategy for the synthesis of pyrimido[2,1-b]benzothiazole derivatives. For instance, the reaction of 2-aminobenzothiazole, arylglyoxals, and 1,3-dicarbonyl compounds in acetic acid provides a straightforward route to these fused systems. arkat-usa.org A similar approach has been utilized in the enantioselective synthesis of 4H-pyrimido[2,1-b]benzothiazole derivatives through a three-component reaction of 2-aminobenzothiazole derivatives, a β-ketoester, and pyridine (B92270) 2-aldehyde, catalyzed by D-(+)-10-camphorsulphonic acid. tandfonline.com These methodologies highlight the utility of the 2-aminobenzothiazole scaffold in constructing complex heterocyclic frameworks.

Furthermore, the synthesis of pyrido[2,1-b]benzothiazoles has been achieved through various synthetic routes. One method involves the reaction of 2-cyanomethylbenzothiazole with formaldehyde (B43269) and different active methylene (B1212753) reagents. Another approach describes a one-pot, three-component green synthesis of indeno[2,3:5,6]pyrido[2,1-b]benzothiazoles from (benzothiazol-2-yl)acetonitrile, an aromatic aldehyde, and indan-1,3-dione in water. researchgate.net These examples demonstrate the versatility of the benzothiazole (B30560) core in the construction of diverse fused heterocyclic systems.

Construction of Polyheterocyclic Scaffolds

The reactivity of this compound and its derivatives extends to the construction of more complex polyheterocyclic scaffolds through multicomponent reactions. These reactions are highly valued in medicinal chemistry and materials science for their ability to generate molecular diversity in an efficient manner.

The one-pot, three-component synthesis of pyrimido[2,1-b]benzothiazoles and tandfonline.comnih.govbenzothiazolo[3,2-a]quinazolines from 2-aminobenzothiazole, arylglyoxals, and 1,3-dicarbonyl compounds is a prime example of the construction of polyheterocyclic systems. arkat-usa.org This approach allows for the rapid assembly of complex molecules from simple starting materials. The enantioselective synthesis of 4H-pyrimido[2,1-b]benzothiazole derivatives also falls under this category, showcasing the ability to control stereochemistry in the formation of these intricate structures. tandfonline.com The development of such synthetic strategies is crucial for the exploration of new chemical space and the discovery of novel bioactive compounds.

Role in the Synthesis of Azo Dyes and Related Chromophores

The 2-amino derivative of this compound is a key precursor in the synthesis of heterocyclic azo dyes. The diazotization of the amino group followed by coupling with various electron-rich aromatic compounds leads to a wide range of chromophores with interesting photophysical properties.

Design and Synthesis of Novel Azo Dye Structures

The synthesis of novel azo dyes incorporating the this compound moiety is typically achieved through a conventional diazo-coupling reaction. This involves the diazotization of 2-amino-4,5,6,7-tetrahydro-1,3-benzothiazole with nitrous acid at low temperatures (0–5 °C) to form a diazonium salt. This reactive intermediate is then coupled with various coupling components, such as substituted anilines, phenols, and other electron-rich aromatic and heterocyclic compounds, to produce the final azo dye. arkat-usa.orgtandfonline.com

Several studies have reported the synthesis of a series of such dyes. For example, novel disperse dyes have been prepared by diazotizing 2-amino-5,5,7-trimethyl-4,5,6,7-tetrahydrobenzothiazole and coupling it with various N,N-dialkylaniline derivatives. osi.lv Another study describes the synthesis of five novel heterocyclic azo dyes by coupling diazotized this compound with different coupling compounds. arkat-usa.org The versatility of this approach allows for the generation of a library of dyes with diverse structures and properties.

Photophysical Properties of Tetrahydrobenzothiazole-Derived Chromophores

Azo dyes derived from this compound exhibit interesting photophysical properties, which are influenced by the nature of the coupling component and the solvent environment. The UV-Visible absorption spectra of these dyes are key to understanding their color and electronic transitions.

The absorption maxima (λmax) of these dyes are typically in the visible region of the electromagnetic spectrum, which is responsible for their colored nature. The specific λmax value is dependent on the electronic properties of the substituents on the coupling component. Electron-donating groups generally lead to a bathochromic (red) shift in the absorption maximum, while electron-withdrawing groups can cause a hypsochromic (blue) shift. The extended conjugation in these molecules, facilitated by the azo linkage and aromatic rings, is a key factor in their absorption of visible light. tandfonline.com

The photophysical properties of these dyes can also be influenced by the solvent polarity. Some of these dyes exhibit solvatochromism, where the color of the dye changes with the polarity of the solvent. This phenomenon arises from the differential stabilization of the ground and excited states of the dye molecule by the solvent.

Ligands for Transition Metal Complexes in Catalysis

The nitrogen and sulfur atoms present in the this compound ring system make it an excellent scaffold for the design of ligands for transition metal complexes. These complexes have potential applications in various fields, including catalysis.

A series of novel metal [Cu(II), Co(II), Ni(II), and Zn(II)] complexes have been prepared with an azo ligand derived from a benzothiazole nucleus, specifically 4-imino-3-[(4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)diazenyl]-4H-pyrimido[2,1-b] tandfonline.comnih.govbenzothiazol-2-ol. bohrium.com The formation of these complexes demonstrates the ability of the tetrahydrobenzothiazole moiety to be incorporated into multidentate ligands that can coordinate with various transition metals. researchgate.net

Synthesis of Metal-Ligand Complexes

The nitrogen and sulfur atoms within the thiazole ring of this compound and its derivatives make it an excellent bidentate or monodentate ligand for coordinating with various metal ions. This property is extensively utilized in coordination chemistry to synthesize novel metal complexes with unique spectroscopic, electronic, and biological properties.

A notable example involves the use of an azo ligand derived from the this compound nucleus to prepare a series of new metal complexes. researchgate.netresearchgate.net Specifically, the ligand 4-imino-3-[(4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)diazenyl]-4H-pyrimido[2,1-b] researchgate.netresearchgate.netbenzothiazol-2-ol has been used to synthesize complexes with Copper (II), Cobalt (II), Nickel (II), and Zinc (II). researchgate.netresearchgate.net The resulting coordination compounds were thoroughly characterized using a range of analytical and spectroscopic methods, confirming the formation of the complexes and elucidating their structural properties. researchgate.netresearchgate.net

Similarly, other benzothiazole derivatives serve as ligands for transition metals like Cobalt (III) and Ruthenium (III), forming stable octahedral complexes. nih.gov The synthesis typically involves dissolving the benzothiazole-based ligand in a suitable solvent like methanol (B129727) and reacting it with a methanolic solution of the corresponding metal salt, often followed by the addition of an auxiliary ligand under reflux conditions. nih.gov The ability of the benzothiazole moiety to form stable complexes is also seen in the development of metal-salen complexes conjugated with benzothiazole aniline (B41778), which have been synthesized and characterized for potential applications. ontosight.ai

| Metal Ion | Ligand | Characterization Techniques Used |

|---|---|---|

| Copper (II) | 4-imino-3-[(4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)diazenyl]-4H-pyrimido[2,1-b] researchgate.netresearchgate.netbenzothiazol-2-ol | UV-Vis, FT-IR, 1H NMR, Mass Spectrometry, Powder-XRD, TGA, ESR, SEM, EDAX, VSM |

| Cobalt (II) | ||

| Nickel (II) | ||

| Zinc (II) |

Application in Homogeneous and Heterogeneous Catalysis

The metal-ligand complexes derived from this compound and related structures exhibit potential for applications in both homogeneous and heterogeneous catalysis. The electronic properties and coordination geometry of these complexes can be fine-tuned by modifying the ligand structure or the metal center, making them suitable for catalyzing a variety of chemical transformations.

In heterogeneous catalysis, benzothiazole moieties have been incorporated into solid supports to create efficient and reusable catalysts. For instance, a novel heterogeneous catalyst was developed by supporting a ferrocene-containing ionic liquid on silica (B1680970) nanospheres functionalized with benzothiazole (SiO2@Benzothiazole-Cl@Fc). nih.gov This catalyst demonstrated high efficiency in the A3 coupling reaction for synthesizing 1,3,5-trisubstituted pyrazoles. nih.gov The benzothiazole unit plays a role in the stable anchoring of the catalytic species to the silica support.

In the realm of homogeneous catalysis, organometallic complexes featuring ligands similar in electronic nature to benzothiazoles are known to be effective. Ruthenium(II) arene complexes, for example, are recognized for their catalytic activity in industrial processes like hydrogenation. ed.ac.uk The coordination of N,S-containing heterocyclic ligands to metal centers like ruthenium can facilitate catalytic redox cycles. ed.ac.uk While direct catalytic studies on this compound complexes are not extensively documented, the established catalytic activity of structurally related benzothiazole and azopyridine metal complexes suggests their potential. ed.ac.uk The ability to act as ligands allows these compounds to influence the reactivity and selectivity of metal centers in various catalytic processes. nih.gov

Formation of Functional Materials (e.g., Fluorescent Materials, Corrosion Inhibitors)

This compound is a valuable precursor for the development of advanced functional materials. Its derivatives have been successfully employed in the creation of materials with specific optical and protective properties, such as fluorescent dyes and corrosion inhibitors. researchgate.netresearchgate.net The inherent chemical stability and functionalizable nature of the benzothiazole ring system allow for its integration into diverse material science applications. nih.govnih.gov

Synthesis of Materials with Tunable Optical Properties

The extended π-conjugated system of the benzothiazole ring is a key feature that has been exploited in the design and synthesis of novel fluorescent materials. By chemically modifying the core structure, researchers can tune the photophysical properties, such as absorption and emission wavelengths, to suit specific applications.

One synthetic strategy involves the Suzuki cross-coupling reaction of 2-(4-bromophenyl)benzothiazole (B34361) with various phenylboronic acid derivatives. nih.govmdpi.com This approach has yielded a series of fifteen different benzothiazole-containing compounds, many of which exhibit significant fluorescence with emission wavelengths in the 380 to 450 nm range under 330 nm excitation. nih.govmdpi.com The intensity and specific wavelength of the fluorescence can be altered by changing the substituents on the phenylboronic acid, demonstrating the tunability of the optical properties. nih.gov